molecular formula C12H9ClN2OS2 B2938864 2-(chloromethyl)-5-(5-methylthiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 851116-05-7

2-(chloromethyl)-5-(5-methylthiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No. B2938864
CAS RN: 851116-05-7
M. Wt: 296.79
InChI Key: JTKPZOCKZCLZAU-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(5-methylthiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one (CMTPT) is a chemical compound that has been studied extensively in recent years due to its potential applications in scientific research. CMTPT has been used in a variety of laboratory experiments, including those involving DNA and protein synthesis, as well as enzyme activity. In addition, CMTPT has been studied for its potential biochemical and physiological effects on various biological systems.

Scientific Research Applications

Amplification of Phleomycin Activity

2-Chloro-4-(thien-2'-yl)pyrimidine derivatives have been explored for their roles in amplifying the activity of phleomycin, a glycopeptide antibiotic with antitumor properties. The synthesis of these compounds involves the condensation of 2-chloropyrimidine with thien-2-yl-lithium, followed by oxidation. These derivatives, including those with strongly basic side chains, were evaluated for their potential to enhance phleomycin's activity, indicating their utility in therapeutic applications (Brown et al., 1982).

Antiproliferative Activity

New derivatives of pyrimido[1,6-a]thieno[2,3-d]pyrimidin-4-ones have been synthesized and assessed for their antiproliferative effects against cancer cell lines, including human breast cancer (MCF-7) and mouse fibroblast (L929) cells. This research highlights the structural, concentration, and time-dependent activation of these compounds, with some showing significant potential as anticancer agents. The investigation into their mechanism of action, particularly their ability to induce apoptotic cell death, showcases the compounds' relevance in cancer research (Atapour-Mashhad et al., 2017).

Antimicrobial and Anti-inflammatory Agents

The synthesis of new thienopyrimidine derivatives has been geared towards creating effective antimicrobial and anti-inflammatory agents. This approach involved the preparation of compounds with various substituents on the thieno[2,3-d]pyrimidine heterocyclic ring, which were then tested for their activities against bacteria, fungi, and inflammation. The results demonstrated significant bioactivity, underscoring the utility of these derivatives in treating infections and inflammation (Tolba et al., 2018).

Synthetic Methods and Intermediate Compounds

Research has also focused on developing synthetic methodologies for creating thieno[2,3-d]pyrimidin-4-one derivatives, including 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine. These compounds are important intermediates for further chemical transformations and have applications in inhibiting biological targets like tumor necrosis factor alpha and nitric oxide. The development of rapid and green synthetic methods for these intermediates contributes to their application in pharmaceutical research and development (Lei et al., 2017).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(chloromethyl)-5-(5-methylthiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one involves the reaction of 2-amino-5-(5-methylthiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one with chloromethyl methyl ether in the presence of a base to form the desired product.", "Starting Materials": [ "2-amino-5-(5-methylthiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one", "Chloromethyl methyl ether", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "To a solution of 2-amino-5-(5-methylthiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one in a suitable solvent (e.g. DMF), add the base and stir for a few minutes.", "Slowly add chloromethyl methyl ether to the reaction mixture while stirring continuously.", "Heat the reaction mixture to reflux for several hours.", "Allow the reaction mixture to cool to room temperature and then filter the solid product.", "Wash the solid product with a suitable solvent (e.g. ethanol) and dry under vacuum to obtain the desired product, 2-(chloromethyl)-5-(5-methylthiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one." ] }

CAS RN

851116-05-7

Product Name

2-(chloromethyl)-5-(5-methylthiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

Molecular Formula

C12H9ClN2OS2

Molecular Weight

296.79

IUPAC Name

2-(chloromethyl)-5-(5-methylthiophen-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C12H9ClN2OS2/c1-6-2-3-8(18-6)7-5-17-12-10(7)11(16)14-9(4-13)15-12/h2-3,5H,4H2,1H3,(H,14,15,16)

InChI Key

JTKPZOCKZCLZAU-UHFFFAOYSA-N

SMILES

CC1=CC=C(S1)C2=CSC3=C2C(=O)NC(=N3)CCl

solubility

not available

Origin of Product

United States

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